molecular formula C3H11N2OPS B14490208 S-Methyl N,N-dimethylphosphorodiamidothioate CAS No. 63229-32-3

S-Methyl N,N-dimethylphosphorodiamidothioate

Cat. No.: B14490208
CAS No.: 63229-32-3
M. Wt: 154.17 g/mol
InChI Key: MALJOLAKYHWSOA-UHFFFAOYSA-N
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Description

S-Methyl N,N-dimethylphosphorodiamidothioate is an organophosphorus compound known for its unique chemical properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl N,N-dimethylphosphorodiamidothioate typically involves the reaction of dimethylamine with phosphorus pentasulfide, followed by methylation. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

S-Methyl N,N-dimethylphosphorodiamidothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

S-Methyl N,N-dimethylphosphorodiamidothioate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: It is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor or a drug candidate.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of S-Methyl N,N-dimethylphosphorodiamidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. It often acts by inhibiting enzyme activity or disrupting cellular processes, leading to its observed biological effects. The molecular pathways involved include the inhibition of acetylcholinesterase and other key enzymes, which play crucial roles in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to S-Methyl N,N-dimethylphosphorodiamidothioate include:

    Methamidophos: Another organophosphorus compound with similar chemical properties and applications.

    Acephate: A related compound used as an insecticide and studied for its environmental and biological effects.

    Phosphoramidates: A broader class of compounds with similar structural features and chemical reactivity.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

63229-32-3

Molecular Formula

C3H11N2OPS

Molecular Weight

154.17 g/mol

IUPAC Name

N-[amino(methylsulfanyl)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C3H11N2OPS/c1-5(2)7(4,6)8-3/h1-3H3,(H2,4,6)

InChI Key

MALJOLAKYHWSOA-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(N)SC

Origin of Product

United States

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